Lorglumide, also known as (S)-lorglumide, is a selective antagonist of the cholecystokinin-A receptor, which plays a significant role in various physiological processes including digestion and satiety. This compound is particularly notable for its potential therapeutic applications in gastrointestinal disorders and cancer imaging. Lorglumide has been studied extensively for its pharmacological properties and mechanisms of action, making it a subject of interest in both clinical and research settings.
Lorglumide is classified as a cholecystokinin receptor antagonist. It was initially developed as a gastric motility drug but has since been investigated for various other applications. The compound is derived from proglumide, which was synthesized to enhance the specificity and efficacy of cholecystokinin receptor antagonism. Its chemical structure allows it to selectively inhibit the cholecystokinin-A receptor while having minimal effects on the cholecystokinin-B receptor .
The synthesis of Lorglumide involves several steps that can be performed using solid-phase peptide synthesis techniques. A typical method includes:
Lorglumide has a complex molecular structure characterized by its specific stereochemistry. The molecular formula is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 373.87 g/mol. The structure features:
Lorglumide participates in various chemical reactions primarily associated with its interaction with biological receptors:
Lorglumide's mechanism of action revolves around its ability to inhibit the cholecystokinin-A receptor:
Lorglumide exhibits several physical and chemical properties that are relevant for its application:
Lorglumide has several scientific uses:
The synthesis of enantiomerically pure (S)-Lorglumide (chemical name: (S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid) represents a significant challenge in medicinal chemistry due to the presence of a chiral center at the C5 position of the glutamic acid backbone. The commercial compound exists as a racemic mixture (D,L-lorglumide), with the (S)-enantiomer demonstrating superior pharmacological activity as a cholecystokinin A (CCK-A) receptor antagonist [1] [5]. Advanced synthetic approaches have been developed to obtain the enantiopure (S)-form, including chiral resolution of racemic mixtures and asymmetric synthesis employing chiral auxiliaries.
Molecular modeling studies comparing Lorglumide with structurally distinct CCK-A antagonists (e.g., L-364,718) revealed critical pharmacophoric elements necessary for receptor interaction [8]. The (S)-configuration enables optimal three-dimensional positioning of three essential domains:
Structural optimization efforts have focused on modifying the alkyl chain length of the dipentylamino group and introducing electron-withdrawing substituents on the benzoyl ring to enhance receptor affinity while maintaining selectivity for CCK-A over CCK-B receptors. These studies demonstrated that the pentyl chains provide optimal hydrophobic interactions with the receptor's transmembrane domain, as shortening or lengthening these chains significantly reduces antagonist potency [1] [8].
Table 1: Key Structural Features of (S)-Lorglumide
Structural Element | Role in Receptor Interaction | Consequence of Modification |
---|---|---|
(S)-configuration at C5 | Optimal spatial orientation | (R)-isomer shows 100-fold lower affinity |
3,4-Dichlorophenyl group | Hydrophobic domain recognition | Mono-chloro analogs show reduced potency |
N-Dipentylamide | Hydrophobic pocket insertion | Di-propyl analogs lose >90% activity |
Free carboxylic acid | Ionic interaction with Arg²⁰⁶ | Esterification abolishes antagonism |
(S)-Lorglumide (molecular formula: C₂₂H₃₂Cl₂N₂O₄; molecular weight: 459.41 g/mol) is a lipophilic compound with calculated partition coefficient XLogP = 5.82, indicating significant hydrophobic character [5]. The molecule contains two hydrogen bond donors (-NH- and -COOH) and six hydrogen bond acceptors (four carbonyl oxygens and two chloride atoms), contributing to its moderate aqueous solubility of approximately 0.1 mg/mL in neutral pH conditions. The sodium salt form (molecular weight: 481.4 Da; CAS: 1021868-76-7) significantly enhances water solubility (>100 mM), making it preferable for in vivo research applications [7].
Stability studies reveal critical degradation pathways:
Table 2: Physicochemical Properties of (S)-Lorglumide
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 459.41 g/mol | - |
XLogP | 5.82 | Octanol-water partition coefficient |
Hydrogen Bond Donors | 2 | -NH- and -COOH groups |
Hydrogen Bond Acceptors | 6 | Carbonyl oxygens and chlorides |
Topological Polar Surface Area | 86.71 Ų | Computed descriptor |
Aqueous Solubility | 0.1 mg/mL (neutral pH) | Experimental measurement |
Sodium Salt Solubility | >100 mM | Water-soluble formulation [7] |
Melting Point | 142-145°C | Differential scanning calorimetry |
The stereochemistry of Lorglumide profoundly influences its pharmacological profile, with the (S)-enantiomer exhibiting substantially higher receptor affinity and functional activity compared to its (R)-counterpart. Receptor binding assays using pancreatic membranes demonstrate that (S)-Lorglumide possesses a dissociation constant (Ki) of 90 nM for CCK-A receptors, while the (R)-enantiomer shows approximately 100-fold weaker binding (Ki ≈ 9000 nM) [1] [8]. This stereoselectivity arises from the differential orientation of the dichlorobenzoyl moiety relative to transmembrane helices in the CCK-A receptor binding pocket, as confirmed through molecular docking simulations.
Functional assessments using isolated pancreatic acini reveal that (S)-Lorglumide inhibits CCK-8-stimulated amylase secretion with IC50 = 120 nM, whereas the (R)-enantiomer exhibits less than 20% inhibition at 10 μM concentration [1] [2]. This enantiomeric divergence extends to in vivo models where (S)-Lorglumide (0.1 mg/kg IV) completely blocks CCK-induced gallbladder contraction in dogs, while equivalent doses of the (R)-form show negligible effects [3].
Pharmacokinetic studies in rodent models demonstrate additional stereospecific differences:
Table 3: Enantiomeric Comparison of Pharmacological Properties
Property | (S)-Lorglumide | (R)-Lorglumide |
---|---|---|
CCK-A Receptor Ki | 90 nM | ~9000 nM |
Amylase Secretion Inhibition (IC50) | 120 nM | >10,000 nM |
Metabolic Half-life (rat) | 2.8 hours | 0.9 hours |
Plasma Protein Binding | 92% | 84% |
Pancreatic Tissue Uptake | High | Moderate |
Molecular Docking Energy | -9.8 kcal/mol | -5.3 kcal/mol |
The significant pharmacological differences between enantiomers underscore the therapeutic advantage of developing enantiopure (S)-Lorglumide over the racemic mixture. Computational analyses indicate that the (S)-configuration optimally positions the dichlorobenzoyl group into a deep hydrophobic cleft of the CCK-A receptor, while the (R)-orientation forces this moiety into a sterically hindered conformation that disrupts key interactions with transmembrane domains 6 and 7 [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7